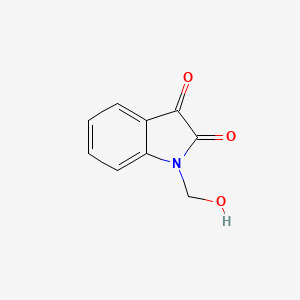

1-(Hydroxymethyl)indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOPQDELUOKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198920 | |

| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50899-59-7 | |

| Record name | 1-Hydroxymethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50899-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Hydroxymethyl)indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)indole-2,3-dione from Isatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(hydroxymethyl)indole-2,3-dione, a derivative of isatin, a versatile scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including potential antiviral, anticonvulsant, and anticancer properties, making their synthetic routes of significant interest to the drug development community.[1][2] This document details the chemical reaction, experimental protocols, and key data associated with the N-hydroxymethylation of isatin.

Reaction Scheme and Mechanism

The synthesis of this compound from isatin is a straightforward N-hydroxymethylation reaction. It proceeds via the nucleophilic addition of the acidic N-H proton of the isatin indole ring to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically carried out by treating isatin with formalin, an aqueous solution of formaldehyde.

Reaction Mechanism:

The mechanism involves the deprotonation of the isatin nitrogen, which then acts as a nucleophile, attacking the formaldehyde carbon. A subsequent protonation of the resulting alkoxide yields the final this compound product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isatin based on a representative experimental protocol.[3]

| Parameter | Value | Reference |

| Reactants | ||

| Isatin | 25 g (0.17 mol) | [3] |

| 30% Formalin | 30 mL (0.3 mol) | [3] |

| Solvents | ||

| Dioxane | 10 mL | [3] |

| Water | 20 mL | [3] |

| Reaction Conditions | ||

| Temperature | 100 °C | [3] |

| Reaction Time | 5 hours | [3] |

| Product | ||

| Product Name | N-hydroxymethylisatin | [3] |

| Yield | 28 g (93%) | [3] |

| Melting Point | 138 °C (decomposes) | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

Isatin

-

30% Formalin solution

-

Dioxane

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Synthesis Procedure:[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatin (25 g, 0.17 mol), 30% formalin (30 mL, 0.3 mol), dioxane (10 mL), and water (20 mL).

-

Heating: Heat the reaction mixture to 100 °C with continuous stirring.

-

Reaction Time: Maintain the temperature and stirring for 5 hours.

-

Cooling and Crystallization: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, crystals of the product will form.

-

Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Drying: Dry the collected crystals to obtain N-hydroxymethylisatin.

Purification:

The crude product obtained from this procedure is generally of high purity. However, if further purification is required, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Diagram 2: Experimental Workflow

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Melting Point: The reported melting point is 138 °C with decomposition.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (around 3400 cm⁻¹), the N-H of the indole ring will be absent, the C=O stretches of the dione (around 1730-1760 cm⁻¹), and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should exhibit signals for the aromatic protons of the indole ring, a singlet for the methylene protons of the hydroxymethyl group (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the dione, the aromatic carbons, and the carbon of the hydroxymethyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (177.16 g/mol ).

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers can utilize this information for the efficient laboratory-scale production of this valuable isatin derivative for further investigation in drug discovery and development programs.

References

1-(Hydroxymethyl)indole-2,3-dione CAS number and molecular weight

An In-depth Technical Guide to 1-(Hydroxymethyl)indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as N-Hydroxymethylisatin. This document details its chemical properties, synthesis, and potential biological significance based on the broader class of isatin derivatives to which it belongs.

Chemical Identity and Properties

This compound is a derivative of isatin, a well-studied heterocyclic compound. Its core structure is the indole-2,3-dione moiety with a hydroxymethyl group attached to the nitrogen at position 1.

| Property | Value |

| CAS Number | 50899-59-7[1][2] |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [3][4] |

| Synonyms | N-Hydroxymethylisatin, 1-(Hydroxymethyl)-1H-indole-2,3-dione, 1-Hydroxymethylindoline-2,3-dione |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of isatin with formaldehyde.

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

Isatin (25 g, 0.17 mol)

-

30% Formalin (30 ml, 0.3 mol)

-

Dioxane (10 ml)

-

Water (20 ml)

-

-

Procedure:

-

A mixture of dioxane and water is prepared.

-

Isatin and 30% formalin are added to the dioxane-water mixture.

-

The reaction mixture is heated at 100°C for 5 hours.

-

After heating, the reaction mixture is cooled.

-

The formed crystals of N-hydroxymethylisatin are filtered off.

-

The resulting product has a reported melting point of 138°C (with decomposition).

-

-

Yield: Approximately 93% (28 g).

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isatin (1H-indole-2,3-dione) derivatives exhibits a wide range of pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Isatin and its analogs are known to interact with various biological targets, including but not limited to, kinases, caspases, and tubulin.

The diverse biological effects of isatin derivatives suggest that this compound may also possess significant bioactivity. For instance, many isatin-based compounds are known to be inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Inhibition of these pathways can be a therapeutic strategy for diseases such as cancer.

Below is a generalized representation of a signaling pathway that could be modulated by an isatin derivative acting as a kinase inhibitor.

Caption: Potential mechanism of action via kinase inhibition.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound. The provided synthesis protocol offers a starting point for producing the compound for such studies.

References

The Multifaceted Biological Activities of 1-(Hydroxymethyl)indole-2,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(hydroxymethyl)indole-2,3-dione scaffold, a derivative of the versatile isatin core, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their potential as therapeutic agents. The inherent reactivity of the hydroxymethyl group at the N1 position allows for further structural modifications, making it a valuable synthon for generating diverse chemical libraries.

Core Biological Activities

This compound derivatives have been extensively investigated for a variety of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. The isatin framework itself is a well-established pharmacophore, and the addition of the hydroxymethyl group often modulates the biological profile, influencing factors such as solubility, cell permeability, and target engagement.[1][2]

Anticancer Activity

The anticancer potential of isatin derivatives, including the 1-(hydroxymethyl) analogues, is a significant area of research.[3][4][5][6] These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines.[3][4] The mechanisms underlying their antitumor activity are often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes crucial for cancer cell proliferation and survival.[7] For instance, certain isatin-based compounds have been developed as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[3]

Antimicrobial and Antiviral Properties

Derivatives of this compound have demonstrated notable activity against various pathogenic microorganisms, including bacteria and fungi.[8][9][10][11] The mode of action for their antimicrobial effects can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. Furthermore, the isatin scaffold has been a valuable template for the development of antiviral agents.[12][13][14] Isatin derivatives have shown efficacy against a variety of viruses, including human immunodeficiency virus (HIV) and influenza viruses.[13][14] Methisazone, a notable isatin derivative, has been recognized for its activity against poxviruses.[1]

Enzyme Inhibition

The 1,2-dione functionality within the isatin core makes these compounds effective inhibitors of various enzymes. This includes proteases, kinases, and other enzymes implicated in disease pathogenesis.[7][15] For example, isatin derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in physiological processes such as pH regulation and tumorigenesis.[16][17] Additionally, their ability to inhibit carboxylesterases and cholinesterases has been explored for potential applications in modulating drug metabolism and treating neurodegenerative diseases, respectively.[15][18][19]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected this compound derivatives and related isatin analogues.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Moxifloxacin-isatin hybrid | HepG2 (Liver) | IC50 | 32-77 µM | [7] |

| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | IC50 | 32-77 µM | [7] |

| Moxifloxacin-isatin hybrid | DU-145 (Prostate) | IC50 | 32-77 µM | [7] |

| Isatin-triazole hydrazone | Breast Cancer Cells | - | Potent Inhibitor of MARK4 | [7] |

| Z-1-[3-(1H-1,2,4-Triazol-1-yl)propyl]-5-bromo-3-[2-(4-methoxyphenyl)hydrazono]indolin-2-one | - | IC50 | 20 µM | [6] |

| Spiroisatin derivative IV-p | MDA-MB-231 (Breast) | % Inhibition | 82.37% | [3] |

| Spiroisatin derivative IV-p | HCT-116 (Colorectal) | % Inhibition | 86.25% | [3] |

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Indole-thiadiazole (2c) | MRSA | MIC | 3.125 | [20] |

| Indole-triazole (3d) | MRSA | MIC | 3.125 | [20] |

| Indole-thiadiazole (2c) | B. subtilis | MIC | 3.125 | [20] |

| Indole-triazole (3c) | B. subtilis | MIC | 3.125 | [20] |

| General Isatin Derivatives | Various Bacteria & Fungi | MIC | 3.125-50 | [20] |

Table 3: Antiviral Activity of Isatin Derivatives

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Isatin N-Mannich base (2a) | HIV-1 & HIV-2 | % Activity | 16% | [13] |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | EC50 | 11.3 µg/mL | [13] |

| Norfloxacin-isatin Mannich base (1b) | HIV-1 | EC50 | 13.9 µg/mL | [13] |

| Isatin-β-thiosemicarbazone (8a) | HIV-1 | EC50 | 1.69 µM | [13] |

| Isatin-β-thiosemicarbazone (8b) | HIV-1 | EC50 | 4.18 µM | [13] |

| SPIII-5H-AC | Influenza A (H3N2) | - | Weak Activity | [14] |

Table 4: Enzyme Inhibitory Activity of Isatin and Isoindole-dione Derivatives

| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |

| 1-benzyl-5-(trifluoromethoxy)-substituted 11c | hCA II | Ki | 0.32 nM | [16] |

| 1-ethyl-5-chloro-substituted 10e | hCA II | Ki | 0.35 nM | [16] |

| Benzenesulfonohydrazide derivative 11 | α-glucosidase | IC50 | 0.90 ± 0.10 µM | [21] |

| Benzenesulfonohydrazide derivative 11 | α-amylase | IC50 | 1.10 ± 0.10 µM | [21] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione | AChE | IC50 | 0.9 - 19.5 µM | [18] |

| Isoindoline-1,3-dione derivative I | AChE | IC50 | 1.12 µM | [19] |

| Isoindoline-1,3-dione derivative III | BuChE | IC50 | 21.24 µM | [19] |

| Isatin derivatives with clogP > 5 | Carboxylesterases | Ki | nM range | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols commonly employed in the biological evaluation of this compound derivatives.

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves the reaction of isatin with formaldehyde.

-

Materials: Isatin, formaldehyde (37% aqueous solution), water or an appropriate organic solvent (e.g., ethanol).

-

Procedure:

-

Isatin is dissolved or suspended in the chosen solvent.

-

An aqueous solution of formaldehyde is added to the mixture.

-

The reaction mixture is typically stirred at room temperature or gently heated for a specified period.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

-

MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density.

-

Procedure:

-

Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

A standardized suspension of the target microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Workflow for synthesis and biological screening of derivatives.

A Potential Signaling Pathway Targeted by Anticancer Isatin Derivatives

This diagram depicts a simplified signaling pathway that can be targeted by anticancer isatin derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: Inhibition of a pro-survival signaling pathway by isatin derivatives.

Logical Relationship of Structural Modifications to Biological Activity

This diagram illustrates how modifications to the core this compound structure can influence its biological activity.

Caption: Structure-activity relationship considerations for isatin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]

- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 1H-indole-2,3-dione 3-thiosemicarbazones with 3-sulfamoylphenyl moiety as selective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. turkjps.org [turkjps.org]

- 21. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Isatin and its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research specifically detailing the mechanism of action for 1-(Hydroxymethyl)indole-2,3-dione in cancer cells is limited in publicly available scientific literature. This guide, therefore, focuses on the well-documented anti-cancer properties of its parent compound, Isatin (1H-indole-2,3-dione), and its other derivatives. The information presented here serves as a foundational resource to infer the potential mechanisms of this compound and to guide future research.

Core Concept: Isatin and its Derivatives as Anti-Cancer Agents

Isatin, an endogenous heterocyclic compound, and its synthetic derivatives have garnered significant interest in oncology research due to their broad-spectrum anti-cancer activities.[1][2][3] These compounds have demonstrated cytotoxicity against a variety of human carcinoma cell lines, including those derived from leukemia, breast, prostate, colon, and lung cancers.[1] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1][2][4]

Mechanism of Action: A Multi-Faceted Approach

The anti-cancer effects of Isatin and its derivatives are not attributed to a single pathway but rather a combination of interconnected cellular events. The key mechanisms identified include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of Isatin's anti-cancer activity is its ability to trigger apoptosis.[1][2][4] Studies have shown that treatment with Isatin leads to characteristic apoptotic events such as DNA fragmentation and the externalization of phosphatidylserine, which can be detected by FITC-Annexin V staining in flow cytometry.[1][2][4]

Several key molecular players are involved in this process:

-

Caspase Activation: Isatin derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[5]

-

Bcl-2 Family Protein Regulation: A crucial aspect of apoptosis regulation involves the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. Isatin derivatives can modulate this balance, leading to an increase in the BAX/Bcl-2 ratio, thereby promoting apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, Isatin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[5] This prevents the cells from dividing and propagating. Some derivatives have been observed to cause cell cycle arrest at the G1 and G2/M phases.[5][6][7]

The molecular machinery governing the cell cycle is a primary target:

-

Cyclin-Dependent Kinases (CDKs) and Cyclins: Isatin derivatives can modulate the expression and activity of key cell cycle regulatory proteins like Cyclin B1, Cyclin D1, and CDK1 (cdc2).[5] For instance, phosphorylation of cdc2 at Tyr15 is a critical event regulated by some of these compounds.[5]

-

Retinoblastoma Protein (Rb): The phosphorylation status of the retinoblastoma protein is a critical determinant of cell cycle progression. Some Isatin derivatives have been shown to reduce the levels of phosphorylated Rb.[5]

Modulation of Signaling Pathways

Isatin and its derivatives can interfere with various signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds have been shown to deregulate this pathway, contributing to their anti-cancer effects.[8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and apoptosis. Some studies suggest that the induction of apoptosis by certain compounds is mediated through the p38 MAPK and JNK signaling pathways.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Isatin and its derivatives, providing a comparative overview of their cytotoxic and anti-proliferative activities.

| Compound | Cell Line | Assay | IC50 / CC50 / EC50 | Reference |

| Isatin | HL-60 | MTT | CC50: 2.94 µg/mL | [1][2] |

| Isatin | - | Lipid Peroxidation | EC50: 72.80 µg/mL | [1][2] |

| Isatin-Indole Conjugate (5m) | A-549 (NSCLC) | Luminescence-based | IC50: 1.17 µM | [5] |

| Sunitinib | A-549 (NSCLC) | Luminescence-based | IC50: 8.11 µM | [5] |

Table 1: Cytotoxicity and Antioxidant Activity of Isatin and its Derivatives.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 10⁵ cells/mL (200 µL/well).

-

Compound Treatment: Add the test compound at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 5 days.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[1]

Apoptosis Assay (Flow Cytometry with FITC-Annexin V)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cells with the test compound at its CC50 concentration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and add FITC-Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

DNA Fragmentation Assay

This assay detects the cleavage of DNA into fragments, a hallmark of late-stage apoptosis.

-

Cell Treatment: Incubate cells with the test compound at its CC50 value.

-

DNA Extraction: Extract genomic DNA from the treated and control cells.

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic ladder pattern indicates apoptosis.[1]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Visualizing the Mechanisms

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: Overview of the multi-faceted mechanism of action of Isatin derivatives in cancer cells.

Figure 2: A simplified workflow for determining cell viability using the MTT assay.

Figure 3: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by Isatin derivatives.

Conclusion and Future Directions

Isatin and its derivatives represent a promising class of anti-cancer agents with a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. While the specific activities of this compound require dedicated investigation, the extensive research on its parent compound and other analogs provides a strong rationale for its potential efficacy.

Future research should focus on:

-

Synthesizing and characterizing this compound to confirm its structure and purity.

-

Evaluating its in vitro cytotoxicity against a panel of cancer cell lines to determine its IC50 values.

-

Elucidating its specific mechanism of action by investigating its effects on apoptosis, the cell cycle, and relevant signaling pathways using the experimental protocols outlined in this guide.

-

Conducting in vivo studies in animal models to assess its anti-tumor efficacy and safety profile.

By systematically exploring the biological activities of this compound, the scientific community can further unravel the therapeutic potential of the Isatin scaffold in the ongoing fight against cancer.

References

- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(Hydroxymethyl)indole-2,3-dione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of isatin. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for its synthesis and analysis.

Introduction

This compound, also known as N-hydroxymethylisatin, is a molecule of interest in medicinal chemistry due to the versatile biological activities associated with the isatin scaffold. Isatin and its derivatives have been reported to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. The addition of a hydroxymethyl group at the N1 position can significantly alter the compound's solubility, stability, and biological activity, making its thorough characterization essential. This guide outlines the expected spectroscopic data for this compound and the methodologies to obtain them.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of isatin with formaldehyde.

Experimental Protocol: Synthesis

Materials:

-

Isatin (1H-indole-2,3-dione)

-

Formalin (37% aqueous solution of formaldehyde)

-

Dioxane

-

Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of isatin (e.g., 0.1 mol), formalin (e.g., 0.2 mol), dioxane, and water is prepared in a round-bottom flask.

-

The mixture is heated to reflux (approximately 100°C) and maintained at this temperature for several hours.

-

The reaction is monitored for the consumption of isatin, typically by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Data (Expected)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on the known spectra of isatin and the expected influence of the N-hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (4 protons) | 7.0 - 8.0 | Multiplet | - |

| -CH₂- (methylene) | 5.0 - 5.5 | Singlet | - |

| -OH (hydroxyl) | Variable (broad singlet) | Singlet | - |

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C2 and C3) | 155 - 185 |

| Aromatic-C (6 carbons) | 110 - 150 |

| -CH₂- (methylene) | 60 - 70 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1730 - 1750 | Strong |

| C=O stretch (lactam) | 1690 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1180 - 1360 | Medium |

| C-O stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 177.04 |

| [M - H₂O]⁺ | 159.03 |

| [M - CH₂O]⁺ | 147.04 |

| [Isatin fragment]⁺ | 147.04 |

| [C₇H₅NO]⁺ (loss of CO) | 119.04 |

| [C₇H₅N]⁺ (loss of 2xCO) | 91.04 |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra, typically requiring a larger number of scans.

-

Use standard pulse programs for both ¹H and ¹³C NMR.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

-

For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to the complete spectroscopic characterization of this compound.

The Enduring Allure of the Isatin Scaffold: A Deep Dive into its Discovery and Natural Occurrence

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and natural prevalence of isatin derivatives. This whitepaper provides a meticulously curated overview of the origins of this vital heterocyclic scaffold, from its initial synthesis to its diverse presence in the natural world, supported by quantitative data, detailed experimental protocols, and novel visualizations of its biological interactions.

Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, was first synthesized in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo dye.[1] For over a century, it was considered a purely synthetic compound.[2] However, subsequent research has revealed its widespread occurrence in nature, establishing it as a significant natural product.

This guide delves into the diverse natural sources of isatin and its derivatives, which have been isolated from a remarkable array of organisms, including plants, fungi, marine creatures, and even as an endogenous component in mammals.[3][4]

Natural Occurrence of Isatin and Its Derivatives: A Quantitative Overview

The presence of isatin and its substituted forms varies significantly across different natural sources. The following table summarizes the available quantitative data on the isolation of these compounds.

| Isatin Derivative | Natural Source | Yield/Concentration | Reference(s) |

| Isatin | Couroupita guianensis (Cannonball Tree) flowers | 3 mg from 250 g of dry powder | [5] |

| Isatin | Human Urine | 5 to 5000 ng/ml | [6] |

| 5-(3-methyl-2-butenyl)isatin (Prenisatin) | Chaetomium globosum (Fungus) | 5.2 mg/L of fermentation broth | [7] |

| Melosatin Alkaloids | Melochia tomentosa (Plant) | Isolated, but specific yield not reported in initial studies. | [8] |

| 6-(3′-methylbuten-2′-yl)isatin | Streptomyces albus (Bacteria) | Identified as a metabolite, but specific yield not detailed. | [6] |

From Nature to the Lab: Experimental Protocols for Isolation and Analysis

The isolation and characterization of isatin derivatives from their natural matrices are critical steps in their study and application. This section provides detailed methodologies for key experimental procedures.

Protocol 1: Extraction and Purification of Isatin from Couroupita guianensis Flowers

This protocol is adapted from the methodology described by Selvaraj et al. (2012).[5]

1. Extraction: a. 250 g of shade-dried and powdered floral parts of Couroupita guianensis are subjected to extraction with chloroform (CHCl₃) using a Soxhlet apparatus. b. The resulting crude extract is concentrated using a rotary vacuum evaporator.

2. Initial Purification: a. The concentrated residue is dissolved in dichloromethane (CH₂Cl₂). b. The solution is passed through a silica gel column to remove pigments and other coloring materials.

3. Chromatographic Separation: a. The partially purified extract is subjected to further column chromatography on silica gel. b. The column is eluted with a gradient of solvents with increasing polarity. c. Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Characterization: a. The purified compound is characterized using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines a general method for assessing the antibacterial efficacy of isatin derivatives, based on established microbiological techniques.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium for 18-24 hours at 37°C. b. Several colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).

2. Preparation of Isatin Derivative Solutions: a. A stock solution of the isatin derivative is prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the standardized bacterial suspension. b. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the isatin derivative that completely inhibits visible bacterial growth.

Visualizing the Biological Landscape of Isatin Derivatives

To better understand the complex interactions of isatin derivatives within biological systems, this guide provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language.

Isatin derivatives have shown significant promise as anticancer agents, often by modulating critical signaling pathways. The diagram below illustrates the inhibitory effects of certain isatin derivatives on the PI3K/Akt/mTOR and VEGFR2 signaling pathways, which are frequently dysregulated in cancer.

The continued exploration of isatin and its derivatives from natural sources, coupled with a deeper understanding of their mechanisms of action, holds immense potential for the development of novel therapeutics. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable scaffold.

References

- 1. Step-Economic Total Synthesis of Melosatin A from Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Prenisatin (5-(3-Methyl-2-Butenyl)-Indole-2,3-Dione): [research.amanote.com]

- 3. Phenylpentylisatins: a novel class of alkaloids from Melochia tomentosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. journals.irapa.org [journals.irapa.org]

The Role of 1-(Hydroxymethyl)indole-2,3-dione as a Precursor in Modern Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)indole-2,3-dione, an N-substituted derivative of isatin, serves as a pivotal precursor in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining the reactivity of the isatin core with a hydroxymethyl group amenable to further functionalization, have positioned it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and role of this compound in the development of novel therapeutic agents, with a focus on its application in generating potent antiviral, anticonvulsant, and anticancer drug candidates. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and biological pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold known for its broad spectrum of biological activities. Its derivatives have garnered significant attention in drug discovery, leading to the development of clinically approved drugs. Among the various modifications of the isatin nucleus, N-substitution at the indole nitrogen offers a strategic approach to modulate the physicochemical and pharmacological properties of the resulting compounds. This compound, also known as N-hydroxymethylisatin, is a key intermediate that emerges from the reaction of isatin with formaldehyde. This precursor is particularly important in the synthesis of N-Mannich bases, a class of compounds celebrated for their diverse therapeutic potential. This guide will delve into the synthesis of this compound and its subsequent elaboration into drug candidates with significant therapeutic promise.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the condensation of isatin with formaldehyde. The hydroxymethyl group is introduced at the N-1 position of the isatin ring.

Experimental Protocol: Synthesis of N-Hydroxymethylisatin

A detailed protocol for the synthesis of N-hydroxymethylisatin is provided below, based on a patented procedure.

Materials:

-

Isatin

-

30% Formalin solution

-

Dioxane

-

Water

Procedure:

-

To a mixture of dioxane (10 ml) and water (20 ml), add isatin (25 g, 0.17 mol) and 30% formalin (30 ml, 0.3 mol).

-

Heat the mixture at 100°C for 5 hours.

-

Cool the reaction mixture.

-

Filter the crystals that form.

-

The resulting product is N-hydroxymethylisatin.

Quantitative Data:

-

Yield: 28 g (93%)

-

Melting Point: 138°C (decomposed)

Role as a Precursor in Drug Synthesis

This compound is a versatile precursor primarily utilized in the synthesis of N-Mannich bases and Schiff bases, which have demonstrated significant potential as antiviral, anticonvulsant, and anticancer agents.

Synthesis of Mannich Bases

The hydroxymethyl group of this compound is a reactive handle for the introduction of various amino functionalities via the Mannich reaction. This reaction typically involves the condensation of this compound with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Mannich Bases from Isatin Schiff Bases

While specific protocols starting directly from this compound are not always detailed with full characterization, the following general procedure for the synthesis of N-Mannich bases from isatin Schiff bases can be adapted. The initial Schiff base formation is followed by the Mannich reaction.

Materials:

-

Isatin Schiff base (synthesized from isatin and a primary amine)

-

Formaldehyde (37% solution)

-

A secondary amine (e.g., piperidine)

-

Absolute ethanol

-

Dioxane

-

Petroleum ether

Procedure:

-

Dissolve the corresponding Schiff base (0.002 mol) in absolute ethanol (100 mL).

-

Add formaldehyde (37%, 0.5 mL) and the secondary amine (0.002 mol) dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Cool the mixture.

-

Filter the solid product and wash with petroleum ether.

-

Recrystallize the solid from an ethanol-dioxane mixture (1:2) to yield the N-Mannich base.

Antiviral Drug Synthesis

Isatin derivatives, particularly Schiff and Mannich bases, have shown promising antiviral activities against a range of viruses, including HIV and SARS-CoV. The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase or proteases.

Quantitative Data for Antiviral Isatin Derivatives:

| Compound Type | Virus | Assay | IC50 / EC50 | Reference |

| Isatin Schiff Bases | HIV-1 | MT-4 cells | 8–15.3 µg/mL | |

| Isatin Schiff Bases | HIV-2 | MT-4 cells | 41.5–125 µg/mL | |

| Isatin N-Mannich Base | HIV-1 & HIV-2 | MTT assay | >2 µg/mL (16% inhibition) | |

| Thiosemicarbazone Derivatives | HIV | 0.34 µM and 2.9 µM | ||

| N-substituted Isatin | SARS-CoV 3CL protease | FRET | 0.95 to 17.50 µM |

Experimental Protocol: Antiviral Activity Assay against SARS-CoV

The following is a general protocol for assessing the antiviral activity of synthesized compounds against SARS-CoV in Vero E6 cells.

Materials:

-

Vero E6 cells

-

96-well tissue culture plates

-

Minimum Essential Medium (MEM) with 2% fetal bovine serum

-

Synthesized antiviral compounds

-

SARS-CoV virus solution

Procedure:

-

Culture Vero E6 cells in 96-well plates until confluent.

-

Remove the culture medium.

-

Add 100 µL of MEM containing the desired concentration of the antiviral compound.

-

In a biosafety level 3 laboratory, add 25 µL of the SARS-CoV virus solution.

-

Test five different concentrations of each compound to determine cytotoxicity and antiviral activity.

-

Observe and quantify the cytopathic effect to determine the effective concentration.

Anticonvulsant Drug Synthesis

Derivatives of isatin have been extensively investigated for their anticonvulsant properties. The mechanism is believed to involve the modulation of GABAergic neurotransmission, with some compounds shown to increase brain GABA levels.

Quantitative Data for Anticonvulsant Isatin Derivatives:

| Test Model | Compound Dose | Effect | Reference |

| Maximal Electroshock (MES) Test | 10 and 100 mg/kg | Significant reduction in epileptic seizures | |

| Pentylenetetrazole (PTZ) Test | 10 and 100 mg/kg | Significant anticonvulsant activity |

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models for evaluating anticonvulsant activity.

Animals:

-

Swiss albino mice (20-25g)

Maximal Electroshock (MES) Test:

-

Administer the test compound intraperitoneally (i.p.) at doses of 10 and 100 mg/kg.

-

After a set pre-treatment time (e.g., 60 minutes), apply an electrical stimulus (e.g., 60Hz, 150mA for 0.2 seconds) via corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound i.p. at doses of 10 and 100 mg/kg.

-

After the pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 80 mg/kg) subcutaneously.

-

Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic and tonic convulsions. An increase in the latency to seizure or complete protection from seizures indicates anticonvulsant activity.

Anticancer Drug Synthesis

A significant area of research for isatin derivatives is in oncology. Many N-substituted isatins and their Mannich bases have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Isatin Derivatives:

| Cell Line | Compound Type | Assay | GI50 / IC50 | Reference |

| Human Breast Cancer | Isatin-benzothiazole derivative | In the nanomolar range | ||

| Various (A549, SQC-7901, etc.) | 5-Vinylsulfonyl indolinones | < 10 µM | ||

| Gastric Cancer (NUGC) | Mannich Base 6m | 0.021 µM | ||

| MCF-7 (Breast Cancer) | Mannich Base | MTT Assay | ~36.9 ppm |

Key Signaling Pathways Targeted by Anticancer Isatin Derivatives:

-

VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) disrupts angiogenesis, a critical process for tumor growth and metastasis.

-

EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells, and its inhibition can halt cell proliferation.

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism.

-

MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting point for the generation of libraries of N-Mannich bases and other derivatives. The demonstrated efficacy of these derivatives in preclinical models of viral infections, epilepsy, and cancer underscores the significant potential of this chemical scaffold in modern drug discovery. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound in the development of next-generation pharmaceuticals.

In Silico Analysis of 1-(Hydroxymethyl)indole-2,3-dione: A Technical Guide to Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to assess the binding affinity of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] In silico techniques, such as molecular docking and molecular dynamics simulations, are pivotal in predicting and understanding the molecular interactions that underpin these therapeutic effects, thereby accelerating the drug discovery process.

Introduction to this compound and In Silico Approaches

This compound, also known as N-hydroxymethylisatin, is a member of the isatin family of compounds. Isatins are endogenous molecules and have been investigated for a variety of pharmacological applications.[4] The addition of a hydroxymethyl group at the N-1 position can influence the molecule's physicochemical properties and its interaction with biological targets.

In silico studies are computational methods that allow for the prediction of how a small molecule, such as this compound, will interact with a protein target at the molecular level. These methods are essential for identifying potential drug candidates, optimizing their structure, and elucidating their mechanism of action before embarking on costly and time-consuming laboratory experiments.

Predicted Binding Affinity of this compound

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| This compound | CDK2 (PDB ID: 6GUE) | -10.9 | 0.045 |

Note: These values are predictive and generated through in silico modeling for illustrative purposes within this guide. Experimental validation is required.

Experimental Protocols for In Silico Analysis

This section details the methodologies for performing molecular docking and molecular dynamics simulations to evaluate the binding affinity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.

Workflow for Molecular Docking

References

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. bioinformaticsreview.com [bioinformaticsreview.com]

- 3. GROMACS Tutorials [mdtutorials.com]

- 4. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Investigation of 1-(Hydroxymethyl)indole-2,3-dione Cytotoxicity: A Technical Guide Based on Isatin Analogs

Introduction to Isatin and its Derivatives as Anticancer Agents

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties.[1][2][3] The isatin scaffold has been identified as a privileged structure in drug discovery, and its derivatives have been extensively investigated for their cytotoxic effects against various human cancer cell lines.[1][3] The mechanism of action for many isatin derivatives involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Derivatives of isatin have been reported to exhibit cytotoxicity against a range of cancer cell lines, including those derived from leukemia, breast cancer, colon cancer, and lung cancer.[1] The anticancer activity of isatin derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1]

Quantitative Cytotoxicity Data of Isatin and its Derivatives

The cytotoxic potential of isatin and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of isatin and some of its N-substituted derivatives against various cancer cell lines, as reported in the literature.

| Compound | Cell Line | IC50 Value | Reference |

| Isatin | HL-60 (Human promyelocytic leukemia) | 2.94 µg/mL | [1] |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Human leukemia) | 0.49 µM | |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Human T-cell leukemia) | 0.49 µM | |

| Isatin-hydrazone hybrid (Compound 133) | A549 (Human lung carcinoma) | 5.32 µM | |

| Isatin-hydrazone hybrid (Compound 133) | MCF-7 (Human breast adenocarcinoma) | 4.86 µM | |

| Isatin-indole conjugate (Compound 5m) | Not Specified | 1.17 µM |

Key Signaling Pathways in Isatin-Induced Cytotoxicity

The cytotoxic effects of isatin derivatives are mediated through the modulation of several critical signaling pathways. A common mechanism is the induction of apoptosis through the intrinsic pathway, which involves the mitochondria.

Apoptosis Induction

Isatin and its derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity.[1] This process is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program.[1]

Cell Cycle Arrest

Several N-alkylisatins have been found to induce cell cycle arrest at the G2/M phase. This prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The mechanism often involves the destabilization of microtubules, which are essential components of the mitotic spindle.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of a compound like 1-(Hydroxymethyl)indole-2,3-dione, based on common practices for evaluating isatin derivatives.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), and a non-cancerous cell line like HEK-293 (human embryonic kidney) for selectivity assessment.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the extensive research on isatin and its N-substituted derivatives provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and known signaling pathways outlined in this guide offer a solid framework for such a preliminary investigation. Future studies should focus on synthesizing this compound and systematically evaluating its cytotoxic effects against a panel of cancer cell lines. Mechanistic studies should then be conducted to determine if its mode of action aligns with that of other cytotoxic isatin derivatives, such as the induction of apoptosis and cell cycle arrest. This foundational work will be crucial in determining the potential of this compound as a novel therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(Hydroxymethyl)indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Hydroxymethyl)indole-2,3-dione, also known as N-hydroxymethylisatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The isatin scaffold is found in many natural products and is a versatile starting material for the development of therapeutic agents with a wide range of activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The addition of a hydroxymethyl group at the N-1 position of the isatin core can modulate its chemical properties and biological activity, making it a valuable intermediate for further chemical modifications and drug design. This document provides a detailed protocol for the laboratory synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Isatin | [5] |

| Reagent | 30% Formalin | [5] |

| Solvents | Dioxane, Water | [5] |

| Reaction Temperature | 100 °C | [5] |

| Reaction Time | 5 hours | [5] |

| Product Yield | 93% | [5] |

| Product Melting Point | 138 °C (decomposed) | [5] |

Experimental Protocol

This protocol details the synthesis of this compound from isatin and formaldehyde.

Materials and Reagents:

-

Isatin (C₈H₅NO₂)

-

30% Formalin (Aqueous solution of formaldehyde, CH₂O)

-

Dioxane (C₄H₈O₂)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of 10 ml of dioxane and 20 ml of water.[5]

-

To this solvent mixture, add 25 g (0.17 mol) of isatin and 30 ml (0.3 mol) of 30% formalin.[5]

-

Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

-

Heat the reaction mixture to 100 °C with continuous stirring for 5 hours.[5]

-

After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

As the mixture cools, crystals of the product, N-hydroxymethylisatin, will form.[5]

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water to remove any residual impurities.

-

Dry the purified N-hydroxymethylisatin crystals. The expected yield is approximately 28 g (93%).[5]

-

The melting point of the product is 138 °C, at which it decomposes.[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(Hydroxymethyl)indole-2,3-dione and its Analogs in Cell-Based Anticancer Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin, or 1H-indole-2,3-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] While specific public domain data on the anticancer activity of 1-(Hydroxymethyl)indole-2,3-dione is limited, the broader family of isatin derivatives has demonstrated considerable potential as anticancer agents.[3][5][6][7] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action.[3][7] This document provides a generalized framework for the evaluation of this compound and other novel isatin derivatives in cell-based anticancer assays, based on established methodologies for this class of compounds.

Isatin derivatives have been reported to induce apoptosis, inhibit protein kinases, and interfere with cell cycle progression in cancer cells.[3][7][8] Their synthetic tractability allows for the generation of large libraries of structurally diverse analogs, facilitating structure-activity relationship (SAR) studies to identify potent and selective anticancer compounds.[3][5]

Data Presentation: Representative Anticancer Activity of Isatin Derivatives

The following table summarizes representative quantitative data for various isatin derivatives from published literature. This serves as an example of how to present screening data and highlights the range of activities observed within this compound class.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |

| Isatin | HL-60 | MTT Assay | 2.94 µg/mL | [8][9] |

| Isatin-triazole hydrazone | A549 (Lung) | Not Specified | 5.32 | [7] |

| Isatin-triazole hydrazone | MCF-7 (Breast) | Not Specified | 4.86 | [7] |

| Isatin Derivative 3 | UO-31 (Renal) | Not Specified | % inhibition at 10 µM: 34.14 | [6][10] |

| Isatin Derivative 4 | UO-31 (Renal) | Not Specified | % inhibition at 10 µM: 34.38 | [6][10] |

| Isatin Derivative 6 | UO-31 (Renal) | Not Specified | % inhibition at 10 µM: 41.34 | [6][10] |

| Isatin Derivative 16 | UO-31 (Renal) | Not Specified | % inhibition at 10 µM: 43.82 | [6][10] |

| Isatin Derivative 19 | UO-31 (Renal) | Not Specified | % inhibition at 10 µM: 37.09 | [6][10] |

Note: The data presented here is for illustrative purposes and represents the activities of various isatin derivatives, not specifically this compound. Researchers should generate and present their own data in a similar tabular format for clear comparison.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or other isatin derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and solvent only as negative controls and a known cytotoxic drug as a positive control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-